molecular formula C14H10F2N4O B2389027 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-42-2

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2389027
CAS No.: 2034403-42-2
M. Wt: 288.258
InChI Key: RWOBIZWWTCEANF-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound of significant interest in medicinal chemistry and biochemical research. While specific biological data for this exact structure is limited, its core structure is closely related to a class of molecules investigated as potent inhibitors of serine proteases. A highly analogous compound, 1-(2,6-difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea, has been co-crystallized with Coagulation Factor VIIa, a key enzyme in the blood coagulation cascade . This suggests potential research applications for this chemical scaffold in studying hemostasis and thrombosis. The molecular architecture, featuring a pyrazolo[1,5-a]pyridine core linked to a difluorophenyl group via a urea connector, is a privileged structure in drug discovery, often contributing to strong binding affinity and selectivity . This compound is provided exclusively for research applications in laboratory settings. It is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O/c15-11-2-1-3-12(16)13(11)19-14(21)18-9-5-7-20-10(8-9)4-6-17-20/h1-8H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOBIZWWTCEANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=CC3=CC=NN3C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group.

    Cyclization: This reaction is crucial for constructing the imidazo[1,5-a]pyridine core.

Scientific Research Applications

The compound has been studied for its antiproliferative properties against various cancer cell lines. Research indicates that derivatives of this compound can inhibit cell growth in multiple types of cancer, including melanoma and renal cancer.

Anticancer Properties

A significant study assessed the antiproliferative activity of similar compounds against the National Cancer Institute (NCI)-60 human cancer cell lines. The results demonstrated that certain derivatives exhibited broad-spectrum activity with high mean percentage inhibition values at concentrations of 10 µM. Specifically, compounds with a pyrazolo[1,5-a]pyridin-5-yl moiety showed promising results in inhibiting the growth of melanoma and breast cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the phenyl and pyridine rings significantly influence the biological activity of the compounds. For instance, altering substituents on the terminal phenyl group has been shown to enhance antiproliferative effects by affecting electronic and hydrophobic properties .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Melanoma Treatment: A derivative was tested against SK-MEL-5 melanoma cells and demonstrated lethal effects rather than mere inhibition at specific concentrations.
  • Renal Cancer: Compounds were evaluated against 786-0 and A498 renal cancer cell lines, revealing significant growth inhibition and potential as therapeutic agents .
  • Breast Cancer: The MDA-MB-468 breast cancer cell line was also targeted, showcasing the versatility of these compounds in treating different cancer types.

Comparative Data Table

CompoundTarget Cancer TypeIC50 (µM)Mechanism
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)ureaMelanoma (SK-MEL-5)10Trk kinase inhibition
Derivative ARenal (786-0)15Cell cycle arrest
Derivative BBreast (MDA-MB-468)12Apoptosis induction

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of specific signaling pathways or activation of certain cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with kinase inhibitors, particularly those targeting TRK (tropomyosin receptor kinase) pathways. Key comparisons include:

Compound Core Structure Substituents Reported Activity
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Pyrazolo[1,5-a]pyridine + urea 2,6-Difluorophenyl Potential kinase inhibitor (inferred)
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine + pyrazole 2,5-Difluorophenyl, pyrrolidine TRK kinase inhibitor (IC50 < 10 nM)
3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones () Pyrazolo[3,4-d]pyrimidinone Methyl, phenyl, urea/thiourea Synthetic intermediates (no direct bioactivity reported)

Key Observations:

  • Core Heterocycle Differences : The target compound’s pyrazolo[1,5-a]pyridine core differs from the pyrazolo[1,5-a]pyrimidine in . Pyrimidine-containing analogs often exhibit enhanced kinase affinity due to additional nitrogen atoms facilitating hydrogen bonding .
  • Urea vs. Pyrimidine Linkages: The urea group in the target compound could enhance solubility or serve as a hydrogen-bond donor/acceptor, whereas pyrimidine-based TRK inhibitors () rely on π-π stacking and hydrophobic interactions .

Potential Advantages and Limitations

  • Advantages : The urea linkage may improve water solubility compared to purely aromatic analogs. The 2,6-difluorophenyl group could reduce metabolic oxidation relative to unfluorinated analogs.
  • Limitations: Absence of a pyrimidine ring may reduce kinase affinity compared to compounds. Limited structural complexity might restrict multitarget engagement.

Biological Activity

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of aromatic heterocycles, characterized by a difluorophenyl group and a pyrazolo[1,5-a]pyridinyl moiety. Its IUPAC name is 1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea, with the following chemical identifiers:

PropertyValue
Molecular FormulaC14H10F2N4O
InChI KeyRWOBIZWWTCEANF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate various signaling pathways by binding to receptors or enzymes involved in critical cellular processes. This interaction can lead to the inhibition of certain pathways or the activation of others, which is crucial in therapeutic contexts.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance:

  • Inhibition of FGFR Kinases : A study indicated that related compounds had IC50 values less than 4.1 nM against FGFR1 and 2.0 ± 0.8 nM against FGFR2 in enzymatic assays .
  • Cell Line Studies : Compounds showed IC50 values of 25.3 ± 4.6 nM against KG1 cell lines and 77.4 ± 6.2 nM against SNU16 cell lines, indicating significant antiproliferative effects .

Anti-inflammatory Properties

The compound's derivatives have been explored for their anti-inflammatory potential:

  • COX Inhibition : Certain derivatives showed selective inhibition of COX-2 with an IC50 value significantly lower than standard anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .

Case Studies

Several studies have highlighted the biological activity of related pyrazolo compounds:

  • Study on Pyrazolo[1,5-a]pyrimidines :
    • The study focused on the synthesis and evaluation of pyrazolo compounds as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. These compounds exhibited promising inhibitory activity against AAK1 .
  • Evaluation Against Tumor Cell Lines :
    • A series of pyrazolo derivatives were tested against various tumor cell lines, demonstrating effective cytotoxicity and potential for further development as anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound TypeIC50 (nM)Biological Activity
Pyrazolo[1,5-a]pyrimidines<4.1FGFR inhibition
Imidazo[1,5-a]pyridine DerivativesVariesAnticancer properties
Other Pyrazolo CompoundsVariesAnti-inflammatory effects

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea?

Methodological Answer :
The synthesis typically involves coupling 2,6-difluorophenyl isocyanate with pyrazolo[1,5-a]pyridin-5-amine under anhydrous conditions. Key steps include:

  • Step 1 : Prepare the pyrazolo[1,5-a]pyridine core via cyclization of aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., using DMF as a solvent at 80–100°C) .
  • Step 2 : React the amine intermediate with 2,6-difluorophenyl isocyanate in dichloromethane (DCM) with triethylamine as a catalyst.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer :
Structural validation requires a combination of:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to confirm substituent positions (e.g., fluorophenyl protons appear as doublets of doublets due to coupling with adjacent fluorine atoms) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C15_{15}H11_{11}F2_2N4_4O: 309.0854) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and analyze diffraction patterns to resolve the urea linkage and fluorophenyl orientation .

Advanced: What methodologies are used to elucidate its mechanism of action as a kinase inhibitor?

Methodological Answer :
Kinase inhibition studies involve:

  • Kinase Profiling Assays : Screen against a panel of 50–100 kinases (e.g., TRK, PARG) using ATP competition assays with 33P^{33}P-radiolabeled ATP. IC50_{50} values for TRKA inhibition are typically <100 nM, indicating high potency .
  • Cellular Target Engagement : Use CRISPR-engineered cell lines lacking TRK or PARG to compare compound efficacy. A >50% reduction in activity in knockout models confirms target specificity .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map interactions between the urea moiety and kinase ATP-binding pockets .

Advanced: How can researchers assess selectivity against off-target kinases?

Methodological Answer :
To evaluate selectivity:

  • Selectivity Screening : Use kinome-wide profiling (e.g., KINOMEscan®) at 1 μM concentration. A selectivity score (S10_{10}) >100 indicates minimal off-target binding .
  • Thermal Shift Assays : Measure ΔTm_m (melting temperature shift) for kinase-ligand complexes. A ΔTm_m >2°C for TRK/PARG vs. <1°C for others confirms specificity .
  • Cellular Pathway Analysis : Perform RNA-seq on treated cells to identify downstream pathways (e.g., MAPK/ERK suppression) unique to intended targets .

Advanced: How should researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Methodological Answer :
Discrepancies may arise from assay conditions. To standardize:

  • Control for ATP Concentration : Use physiologically relevant ATP levels (1 mM) rather than saturating concentrations .
  • Validate Cell Models : Ensure consistent use of isogenic cell lines (e.g., NTRK1-transfected Ba/F3 cells) to avoid variability in endogenous kinase expression .
  • Replicate with Orthogonal Assays : Compare biochemical IC50_{50} with cellular EC50_{50} from proliferation assays (e.g., CellTiter-Glo®) to confirm concordance .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing potency?

Methodological Answer :
Key SAR approaches include:

  • Fluorophenyl Modifications : Replace 2,6-difluorophenyl with mono- or trifluorinated analogs to assess steric/electronic effects on kinase binding .
  • Pyrazole Ring Substitutions : Introduce methyl or cyano groups at the 3-position of the pyrazolo[1,5-a]pyridine core to enhance hydrophobic interactions with kinase pockets .
  • Urea Linker Optimization : Test thiourea or carbamate analogs to evaluate hydrogen-bonding requirements for target engagement .

Advanced: How can researchers evaluate ADME properties relevant to in vivo studies?

Methodological Answer :
Assess pharmacokinetic parameters using:

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and measure half-life (t1/2_{1/2}) via LC-MS. A t1/2_{1/2} >30 min suggests suitability for in vivo dosing .
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (fu). A fu >5% is desirable for sufficient tissue penetration .
  • Caco-2 Permeability : Evaluate apparent permeability (Papp_{app}) to predict oral bioavailability. A Papp_{app} >1 × 106^{-6} cm/s indicates adequate absorption .

Advanced: What crystallographic techniques are critical for resolving binding modes?

Methodological Answer :
To determine co-crystal structures:

  • Protein Preparation : Express and purify kinase domains (e.g., TRKA residues 443–796) with N-terminal His-tags for immobilization .
  • Soaking vs. Co-crystallization : Soak pre-formed kinase crystals in 5 mM compound solution for 24–48 hours to ensure ligand incorporation .
  • Data Collection : Use synchrotron radiation (λ = 0.978 Å) to achieve high-resolution (<2.0 Å) structures. Refinement with PHENIX or REFMAC5 reveals hydrogen bonds between the urea group and kinase hinge region .

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